

Spectroscopic data for Tris(4-methoxyphenyl)phosphine oxide

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Compound of Interest		
Compound Name:	Tris(4-methoxyphenyl)phosphine	
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A comprehensive guide to the spectroscopic properties of **Tris(4-methoxyphenyl)phosphine** oxide, offering a comparative analysis with common alternatives for researchers, scientists, and professionals in drug development. This guide provides detailed experimental data, protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Tris(4-methoxyphenyl)phosphine** oxide and two common alternatives: Triphenylphosphine oxide and Tri(o-tolyl)phosphine oxide. This data is essential for compound identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Tris(4- methoxyphenyl)p hosphine oxide	~7.61	dd	J = 13.2, 8.8	Aromatic H (ortho to P)
~6.99	dd	J = 8.8, 2.0	Aromatic H (meta to P)	
3.84	S	-	-OCH₃	_
Triphenylphosphi ne oxide	7.73–7.68	m	-	Aromatic H (ortho to P)
7.59–7.55	m	-	Aromatic H (para to P)	
7.51–7.47	m	-	Aromatic H (meta to P)	
Tri(o- tolyl)phosphine oxide	8.21	d	476.8	Aromatic H
7.72	dd	15.2, 7.6	Aromatic H	
2.39	S	-	-СНз	-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ, ppm)	Coupling Constant (J(P-C), Hz)	Assignment
Tris(4- methoxyphenyl)phosp hine oxide[1]	162.8	3.0	C-OCH ₃
132.6	13.0	C (ortho to P)	
122.9	107.0	C (ipso to P)	
114.4	14.0	C (meta to P)	-
55.3	-	-OCH₃	-
Triphenylphosphine oxide[1]	132.4	3.0	C (para to P)
131.2	101.0	C (ipso to P)	
130.5	12.0	C (ortho to P)	-
128.8	13.0	C (meta to P)	-
Tri(o-tolyl)phosphine oxide	-	-	Data not readily available

Table 3: 31P NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (δ, ppm)
Tris(4-methoxyphenyl)phosphine oxide[1][2]	~20.7-34
Triphenylphosphine oxide[1]	21.5
Tri(o-tolyl)phosphine oxide	Data not readily available

Table 4: Infrared (IR) Spectroscopic Data



Compound	Key Absorption Bands (cm ⁻¹)	Assignment
Tris(4- methoxyphenyl)phosphine oxide	~1600, 1500	C=C aromatic stretching
~1250	P=O stretching	
~1180	C-O stretching	-
Triphenylphosphine oxide	~1440, 1120	P-Ph stretching
~1190	P=O stretching	
~720, 690	C-H bending (monosubstituted benzene)	
Tri(o-tolyl)phosphine oxide	~1190	P=O stretching
~750	C-H bending (ortho- disubstituted benzene)	

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Tris(4- methoxyphenyl)phosphine oxide	368	Data not readily available
Triphenylphosphine oxide	278	277, 201, 183, 152, 77
Tri(o-tolyl)phosphine oxide	320	Data not readily available

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL.
- Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 162 MHz for ³¹P NMR.[1]
- ¹H and ¹³C NMR: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- ³¹P NMR: Chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.

Infrared (IR) Spectroscopy:

- Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr)
 pellets. A small amount of the sample is ground with dry KBr and pressed into a thin,
 transparent disk.
- Instrumentation: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹.

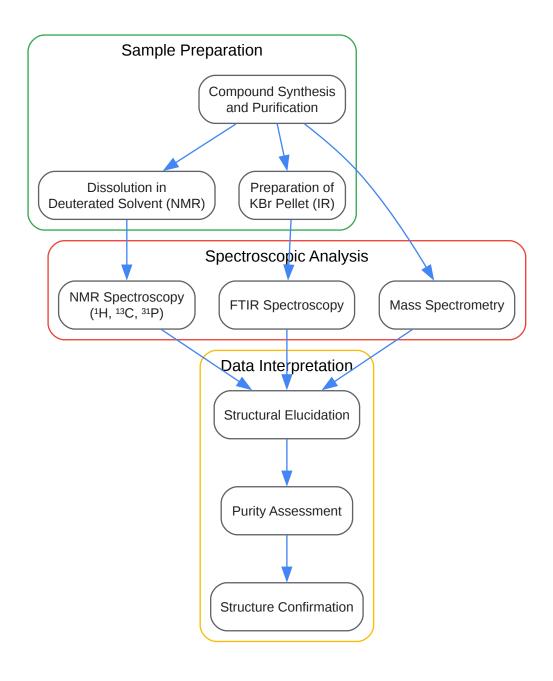
Mass Spectrometry (MS):

- Ionization: Electron Ionization (EI) is a common method for these types of compounds.
- Instrumentation: A variety of mass analyzers can be used, such as time-of-flight (TOF) or quadrupole analyzers.
- Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in determining the molecular weight and structure.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a phosphine oxide compound.



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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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